1,4-Bis(dibromoboryl)benzene
Description
Properties
CAS No. |
107134-83-8 |
|---|---|
Molecular Formula |
C6H4B2Br4 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
dibromo-(4-dibromoboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H |
InChI Key |
JPAVVKAYXQBJCG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)B(Br)Br)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Dibromoboryl Benzene
Optimized Synthetic Pathways
Optimized synthetic routes for 1,4-bis(dibromoboryl)benzene would aim for high yield, purity, and efficiency. The primary approaches considered are direct borylation and precursor-based transformations.
Direct borylation involves the direct introduction of a boron-containing group onto the benzene (B151609) ring. A potential, albeit challenging, method for the synthesis of this compound is through the direct C-H borylation of benzene. This approach is attractive due to its atom economy, as it avoids the pre-functionalization of the starting material.
A plausible route for the direct borylation of benzene to yield the 1,4-disubstituted product would involve the use of a strong boron electrophile, such as boron tribromide (BBr₃), often in the presence of a catalyst to control regioselectivity. The reaction would proceed via electrophilic aromatic substitution. However, controlling the reaction to achieve the desired 1,4-disubstitution without the formation of mono-, ortho-, meta-, or polysubstituted byproducts is a significant challenge. The reaction conditions, including solvent, temperature, and catalyst, would need to be carefully optimized.
Table 1: Proposed Reaction Parameters for Direct Borylation of Benzene
| Parameter | Proposed Condition | Rationale |
| Borylating Agent | Boron tribromide (BBr₃) | Strong electrophile for aromatic borylation. |
| Catalyst | Lewis acid (e.g., AlCl₃) or a transition metal catalyst | To promote electrophilic substitution and potentially influence regioselectivity. |
| Solvent | Inert solvent (e.g., dichloromethane, carbon disulfide) | To avoid reaction with the solvent. |
| Temperature | Low to moderate | To control the reactivity and minimize side reactions. |
| Stoichiometry | Excess benzene | To favor disubstitution over further borylation. |
It is important to note that achieving high selectivity for the 1,4-isomer in a direct borylation of unsubstituted benzene is synthetically difficult due to the directing effects of the first installed boryl group.
A more controlled and commonly employed strategy for the synthesis of specifically substituted arylboron compounds involves the use of pre-functionalized benzene derivatives. This approach offers better control over the regiochemistry.
A viable precursor for this compound is 1,4-dihalobenzene, such as 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene. The synthesis would typically proceed through a metal-halogen exchange reaction to form a di-organometallic intermediate, which is then quenched with a boron electrophile.
One common method involves the formation of a di-Grignard reagent from 1,4-dibromobenzene, followed by reaction with boron tribromide. Alternatively, a di-lithiated species can be generated from 1,4-dihalobenzene at low temperatures, which is then reacted with BBr₃.
Table 2: Proposed Two-Step Synthesis from a Precursor
| Step | Reactants | Reagents | Product |
| 1. Metal-Halogen Exchange | 1,4-Dibromobenzene | Magnesium (for Grignard) or n-Butyllithium (for lithiation) | 1,4-Bis(bromomagnesio)benzene or 1,4-Dilithiobenzene |
| 2. Borylation | Organometallic Intermediate | Boron tribromide (BBr₃) | This compound |
This precursor-based approach generally provides a more reliable and selective route to this compound compared to direct borylation methods.
Scalability and Methodological Advancements
The scalability of any synthetic route for this compound is a crucial consideration for its potential applications. The precursor-based methods, particularly those utilizing Grignard reagents, are generally more amenable to scale-up than direct borylation, which can suffer from selectivity issues and harsh reaction conditions.
Recent advancements in organoboron chemistry that could be applied to the synthesis of dibromoborylbenzenes include the development of more efficient and selective catalytic systems for C-H borylation. While often focused on the synthesis of boronic esters, the principles could potentially be adapted for the introduction of dibromoboryl groups. Furthermore, flow chemistry techniques could offer advantages for the scale-up of hazardous reactions, such as those involving organolithium intermediates, by providing better control over reaction parameters and improving safety.
Synthesis of Isomeric and Homologous Dibromoborylbenzenes (e.g., 1,3- and 1,3,5-tris-derivatives)
The synthesis of isomeric and homologous dibromoborylbenzenes, such as 1,3-bis(dibromoboryl)benzene and 1,3,5-tris(dibromoboryl)benzene, would follow similar precursor-based strategies to ensure regiochemical control.
For the synthesis of 1,3-bis(dibromoboryl)benzene , the starting material would be 1,3-dihalobenzene (e.g., 1,3-dibromobenzene). The synthetic sequence would mirror that of the 1,4-isomer, involving the formation of a 1,3-di-organometallic intermediate followed by borylation with BBr₃.
Table 3: Proposed Synthesis of 1,3-Bis(dibromoboryl)benzene
| Starting Material | Key Intermediate | Product |
| 1,3-Dibromobenzene | 1,3-Dilithiobenzene | 1,3-Bis(dibromoboryl)benzene |
Similarly, the synthesis of 1,3,5-tris(dibromoboryl)benzene would commence with a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene. A triple metal-halogen exchange would generate a 1,3,5-tri-lithiated or tri-Grignard benzene species, which upon reaction with three equivalents of boron tribromide, would yield the desired product.
Table 4: Proposed Synthesis of 1,3,5-Tris(dibromoboryl)benzene
| Starting Material | Key Intermediate | Product |
| 1,3,5-Tribromobenzene | 1,3,5-Trilithiobenzene | 1,3,5-Tris(dibromoboryl)benzene |
The successful synthesis of these isomers and homologs is highly dependent on the careful control of reaction conditions to ensure complete metal-halogen exchange and subsequent borylation without significant side reactions.
Structural Characterization and Elucidation of 1,4 Bis Dibromoboryl Benzene
Advanced Spectroscopic Techniques in Structural Analysis
The structural analysis of organoboron compounds such as 1,4-bis(dibromoboryl)benzene is routinely accomplished using a suite of spectroscopic methods. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹¹B NMR spectrum is a key diagnostic tool, providing a chemical shift characteristic of the three-coordinate boron center. For related dibromoboryl compounds, these shifts provide insight into the electronic environment of the boron atoms. thieme-connect.de In addition to ¹¹B NMR, ¹H and ¹³C NMR spectra are used to confirm the substitution pattern of the aromatic ring, which for this compound would show a simple symmetry consistent with 1,4-disubstitution.
X-ray Crystallographic Analysis of this compound and Related Derivatives
X-ray analysis reveals the specific bond lengths and angles that define the geometry of the dibromoboryl substituents. In related organometallic compounds like 1,1'-bis(dibromoboryl)ferrocene, the boron atoms are attached to a cyclopentadienyl (B1206354) ring, but the parameters of the C-BBr₂ fragment provide a useful reference. The geometry around the boron atom is trigonal planar, as expected for an sp²-hybridized center. thieme-connect.deacs.org
The bond angles within the -BBr₂ group deviate slightly from the ideal 120° of a perfect trigonal planar geometry, which can be attributed to steric and electronic effects. In a related adduct, the bond angles around a tetracoordinate boron substituent were observed to be between 110.7° and 115.2°. acs.org The C-B bond length is a critical parameter, indicating the strength of the connection between the aromatic ring and the boron atom.
Table 1: Selected Bond Parameters for Dibromoboryl Groups in a Related Ferrocene Derivative
| Parameter | Bond | Value (Å) |
| Bond Lengths | B-C | 1.5384(36) acs.org |
| B-Br | 2.0158(27) acs.org | |
| P-B | 2.001(4) acs.org |
Note: Data is from related ferrocenyl(bromo)boryl and bis(dibromoboryl)ferrocene complexes as representative examples of the -BBr₂ moiety.
The central benzene (B151609) ring in this compound is expected to be planar, a characteristic feature of aromatic systems. plutusias.commsu.edu The two -BBr₂ groups are attached at the para positions. An important structural feature is the orientation of these substituents with respect to the plane of the aromatic ring. Quantum chemical calculations on this compound have been used to determine the optimized geometry. researchgate.net
In related structures, such as dibromoboryl-substituted ferrocenes, the boryl substituents exhibit a notable bending towards the metal center. acs.org For this compound, the conformation is determined by the balance between electronic effects (conjugation between the empty p-orbital of boron and the aromatic π-system) and steric repulsion between the bulky bromine atoms and the ortho-hydrogens of the benzene ring. This can lead to a twisting of the BBr₂ groups out of the plane of the benzene ring.
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. rsc.org For this compound, which lacks strong hydrogen bond donors or acceptors, the packing is primarily dictated by weaker forces such as van der Waals interactions. nih.gov
Reactivity Profiles and Mechanistic Investigations
Role as an Electrophilic Reagent in Organic Transformations
1,4-Bis(dibromoboryl)benzene is characterized by its two dibromoboryl groups, which impart significant electrophilic character to the molecule. The boron atoms in the dibromoboryl groups are electron-deficient, making them susceptible to attack by nucleophiles. This electrophilicity is central to its reactivity in a variety of organic reactions. uqu.edu.sauci.edu
The electrophilic nature of the dibromoboryl group facilitates reactions with various nucleophiles. For instance, it reacts with diazabutadiene derivatives, which act as nucleophiles, leading to the formation of bis(1,3,2-diazaborolium) salts. rsc.orgscispace.com This reactivity highlights the ability of the boron centers to accept electron pairs, a key characteristic of electrophilic reagents.
Furthermore, the electrophilicity of arylboron reagents, including this compound, is harnessed in C-H borylation reactions. In these transformations, the boron reagent acts as an electrophile, substituting a hydrogen atom on an aromatic ring. researchgate.net This process is a powerful tool for the functionalization of aromatic compounds.
The reactivity of this compound as an electrophile is summarized in the following table:
| Reaction Type | Nucleophile | Product | Reference |
| Adduct Formation | Diazabutadiene | Bis(1,3,2-diazaborolium) salt | rsc.orgscispace.com |
| C-H Borylation | Aromatic compounds | Borylated aromatic compounds | researchgate.net |
Halogen-Boron Exchange Reactions
Halogen-boron exchange reactions are a fundamental transformation for organoboron compounds, and this compound is a versatile substrate in this regard. These reactions allow for the conversion of the bromine atoms on the boron centers to other functional groups, significantly expanding the synthetic utility of the parent compound.
A common application of this reactivity is the synthesis of boronic esters. By treating this compound with alcohols, such as pinacol, in the presence of a base, the bromine atoms can be replaced by alkoxy groups to form the corresponding bis(boronic ester). google.comsciforum.net These boronic esters are more stable and easier to handle than the corresponding boronic acids and are widely used in cross-coupling reactions. organic-chemistry.org
Similarly, reaction with organometallic reagents like organotin compounds can lead to the exchange of bromine for an organic group. For example, treatment of this compound with two equivalents of tetramethyltin (B1198279) (SnMe4) results in the formation of 1,4-bis(bromo(methyl)boryl)benzene. znaturforsch.comresearchgate.net This transformation demonstrates the ability to selectively replace one of the bromine atoms on each boron center.
The general scheme for halogen-boron exchange reactions of this compound is as follows:
C₆H₄(BBr₂)₂ + 4 R-Z → C₆H₄(BR₂)₂ + 4 Z-Br
Where R-Z can be an alcohol, an organometallic reagent, or another nucleophile. The reaction conditions can be tuned to achieve either partial or complete exchange of the bromine atoms. brocku.ca
Cross-Coupling Methodologies Involving Dibromoboryl Groups (e.g., Suzuki-Miyaura)
The dibromoboryl groups of this compound can be transformed into boronic acids or esters, which are key substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. fishersci.es This powerful C-C bond-forming reaction allows for the synthesis of a wide range of conjugated organic materials. nih.govmdpi.com
Specifically, after conversion to the corresponding bis(boronic acid) or bis(boronic ester), the compound can be coupled with aryl halides to produce poly(p-phenylene)s (PPPs) and other conjugated polymers. caltech.eduresearchgate.nettaylorfrancis.com These materials are of significant interest due to their potential applications in electronics and materials science.
The Suzuki-Miyaura coupling reaction involving a derivative of this compound is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 1,4-Phenylenebis(boronic acid) | Aryl Halide | Palladium complex | Poly(p-phenylene) | caltech.eduresearchgate.net |
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. researchgate.netrsc.org
Oxidative Cycloaddition Reactions of Arylboron Reagents
Arylboron reagents, including derivatives of this compound, can participate in oxidative cycloaddition reactions, particularly with unsaturated molecules like alkynes. These reactions often proceed through the formation of a transient diborene species, which then undergoes cycloaddition. researchgate.net
While direct oxidative cycloaddition of this compound itself is less common, its derivatives can be employed in such transformations. For instance, reduction of related bis(dibromoboryl) compounds can lead to the formation of species with B=B double bonds, which are highly reactive towards alkynes, resulting in the formation of various boron-containing heterocycles. researchgate.net
The reaction of a diborene with an alkyne can lead to different products depending on the substituents on both the boron and the alkyne, as well as the reaction conditions. Products can include 1,2-dihydro-1,2-diboretes and 1,3-dihydro-1,3-diboretes. researchgate.net
Lewis Acidity and Adduct Formation
The electron-deficient nature of the boron atoms in this compound makes it a potent Lewis acid. nih.gov It can readily form adducts with Lewis bases, which are molecules or ions that can donate a pair of electrons. acs.org
This Lewis acidity is demonstrated by its reaction with various nitrogen-containing compounds. For example, it forms stable adducts with N,N'-di-tert-butylethane-1,2-diamine in the presence of a base. rsc.orgrsc.org The nitrogen atoms of the diamine donate their lone pairs to the boron atoms of the this compound.
The formation of these adducts can be used to modify the electronic properties and reactivity of the boron centers. The strength of the Lewis acid-base interaction depends on the nature of the Lewis base and the substituents on the boron atom. acs.org
An example of adduct formation is the reaction with 5-fluoro-2-(2'-pyridyl)indole, which results in the formation of luminescent BN addition compounds. znaturforsch.com
Mechanistic Insights into Boron-Mediated Reactions
Mechanistic studies, often supported by computational calculations, have provided valuable insights into the reactions of this compound and related compounds. molaid.com
In electrophilic aromatic substitution reactions, the reaction proceeds through the formation of a sigma complex (also known as an arenium ion), where the electrophilic boron attacks the aromatic ring. uci.edu The stability of this intermediate influences the rate and regioselectivity of the reaction.
For halogen-boron exchange reactions, the mechanism can involve a four-centered transition state where the halogen and the incoming group are simultaneously exchanged between the boron and the other element. brocku.ca
In Suzuki-Miyaura cross-coupling, the mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. mdpi.com
Computational studies have been instrumental in understanding the intermediates and transition states in these reactions, helping to explain observed selectivities and reactivities. researchgate.net For example, DFT calculations have been used to elucidate the mechanism of diborene cycloadditions. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations (HF, DFT, MP2) on Molecular Structure and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of a compound like 1,4-bis(dibromoboryl)benzene. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) would be employed to predict its geometry, electronic structure, and spectroscopic properties.
Hartree-Fock (HF): This ab initio method provides a foundational approximation of the molecular orbital theory, offering insights into the electronic structure and optimized geometry.
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.
Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 incorporates electron correlation, offering more accurate predictions of molecular properties, albeit at a higher computational expense.
For this compound, these calculations would reveal key parameters such as bond lengths (C-C, C-B, B-Br), bond angles, and dihedral angles, providing a detailed three-dimensional structure. The electronic structure analysis would include the determination of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity and electronic transitions.
Table 1: Hypothetical Data Table of Calculated Molecular Properties for this compound. (Note: This table is illustrative and not based on published data.)
| Property | HF | DFT (B3LYP) | MP2 |
| C-B Bond Length (Å) | Data not available | Data not available | Data not available |
| B-Br Bond Length (Å) | Data not available | Data not available | Data not available |
| HOMO Energy (eV) | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| Energy Gap (eV) | Data not available | Data not available | Data not available |
Energy Decomposition Analysis and Reactivity Prediction
Energy Decomposition Analysis (EDA) is a computational tool used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. For this compound, an EDA could be performed to understand the nature of the bonding between the benzene (B151609) ring and the dibromoboryl substituents.
This analysis would provide quantitative insights into the covalent and electrostatic character of the C-B bonds. Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, could be calculated to predict the compound's reactivity towards nucleophiles and electrophiles.
Investigation of Aromaticity Perturbations by Boryl Substituents
The introduction of boryl groups onto a benzene ring is known to influence its aromaticity. Computational methods are essential for quantifying these perturbations.
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. researchgate.netresearchgate.net By calculating the magnetic shielding at the center of the benzene ring (NICS(0)) and at a point above the ring plane (NICS(1)), one can assess the degree of aromaticity. A more negative NICS value generally indicates stronger aromatic character.
Aromatic Stabilization Energy (ASE): ASE calculations, based on isodesmic or homodesmotic reactions, provide a thermodynamic measure of the stability gained through cyclic delocalization of π-electrons.
For this compound, these calculations would reveal the extent to which the electron-withdrawing dibromoboryl groups affect the π-electron system of the benzene ring. It is generally expected that such strong π-accepting groups would reduce the aromaticity of the benzene core.
Table 2: Hypothetical Aromaticity Indices for this compound. (Note: This table is illustrative and not based on published data.)
| Aromaticity Index | Benzene (Reference) | This compound |
| NICS(0) (ppm) | ~ -10 | Data not available |
| NICS(1) (ppm) | ~ -12 | Data not available |
| ASE (kcal/mol) | ~ 30 | Data not available |
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. Theoretical calculations can be used to map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.
By locating the transition state structures and calculating their energies, activation barriers can be determined, providing insights into the reaction kinetics. For instance, modeling the borylation of 1,4-dibromobenzene (B42075) could elucidate the mechanism of C-B bond formation.
Applications As Precursors for Advanced Materials and Complex Molecular Architectures
Precursors for Boron-Doped π-Conjugated Polymeric Systems
The incorporation of boron atoms into π-conjugated polymers is a significant strategy for modifying their electronic and photophysical properties, making them suitable for applications in organic electronics. While the direct polymerization of highly reactive 1,4-bis(dibromoboryl)benzene is challenging, it is a crucial starting material that can be converted into more stable monomers suitable for polymerization.
A common approach involves converting the dibromoboryl groups into boronate esters, such as bis(pinacolato)diborane. These more stable derivatives can then undergo polymerization reactions like Suzuki cross-coupling copolymerization with appropriate dihaloarene comonomers to yield well-defined boron-doped conjugated polymers. nih.gov This multi-step process allows for the precise integration of the boron-containing phenylene unit into the polymer backbone.
Hydroboration polymerization is a powerful method for synthesizing organoboron polymers. This strategy typically involves the reaction of a borane (B79455) with a diene or diyne. Although direct hydroboration polymerization using this compound is not extensively documented, its derivatives play a crucial role. For instance, the dibromoboryl groups can be converted into hydroborate moieties. The related compound, m-bis(dibromoboryl)benzene, can be transformed into a ditopic hydridoborate, which subsequently acts as a hydroboration reagent for olefins and alkynes. rsc.org This suggests that this compound could serve as a precursor to analogous para-substituted hydroborating agents for the synthesis of polymers with boron in the main chain or as pendant groups.
Building Blocks for Carbon-Boron Framework Materials (e.g., graphitic BC3)
This compound is a promising molecular precursor for the bottom-up synthesis of carbon-boron framework materials. These materials, such as the theoretically predicted graphitic BC3, are sought after for their potential applications in energy storage and electronics.
Pyrolysis of specifically designed molecular precursors is a key strategy for producing bulk carbon-boron materials. Research has demonstrated that the isomer, 1,3-bis(dibromoboryl)benzene, can be used to synthesize a bulk BC3-like material through pyrolysis. This approach leverages the predefined arrangement of boron and carbon atoms in the precursor molecule to guide the formation of the desired solid-state structure. The 1,4-isomer, with its para-substitution pattern, offers an alternative geometric arrangement of boron atoms, making it a valuable candidate for creating different carbon-boron framework topologies under similar pyrolysis conditions.
Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While boron-containing building blocks are of great interest in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the direct use of this compound as a linker is synthetically challenging. The high sensitivity of the B-Br bonds to hydrolysis and nucleophilic attack makes them generally incompatible with the solvothermal and often aqueous conditions used to synthesize these crystalline porous materials.
Instead, this compound can be considered a precursor to more robust linkers. It can be converted into derivatives such as 1,4-benzenediboronic acid. This more stable compound is a widely used building block for boronate ester-linked COFs, where the reversible formation of boroxine (B1236090) or boronate ester linkages drives the crystallization of the porous framework.
Synthesis of Polyboron-Containing Systems and Macrocycles
The rigid structure and bifunctional nature of this compound make it an excellent starting point for the synthesis of complex polyboron systems and macrocycles. These structures are of interest in supramolecular chemistry and for the development of novel ligands and materials.
A key synthetic route involves the conversion of the dibromoboryl groups into other boron functionalities. For example, the related meta-substituted isomer, m-bis(dibromoboryl)benzene, is readily converted into a ditopic hydridoborate, Li₂[m-C₆H₄(BH₃)₂]. rsc.org This species exists as a coordination polymer in the solid state. rsc.org A similar transformation starting from this compound would yield the corresponding para-substituted ditopic hydridoborate. Such difunctional borates can serve as building blocks for larger, well-defined macrocyclic or polymeric structures through coordination with metal ions or by reacting with other organic linkers. rsc.orgnih.gov
Coordination Chemistry of the Dibromoboryl Moiety
Three-Coordinate Boron Environments and Reactivity
In its ground state, each boron atom in 1,4-bis(dibromoboryl)benzene is three-coordinate with a trigonal planar geometry. This configuration leaves a vacant p-orbital on each boron, making the molecule a strong bidentate Lewis acid. The reactivity of such a system would theoretically be characterized by its propensity to accept electron pairs from Lewis bases. The two dibromoboryl groups, situated at opposite ends of the benzene (B151609) ring, could potentially engage in independent or cooperative binding events. The electronic communication through the benzene π-system might influence the Lewis acidity of the second boryl group after the first has formed an adduct. However, without experimental data, this remains speculative.
Lewis Acid-Base Interactions with Heteroatom Donors
The primary mode of interaction for this compound would be through the formation of dative bonds with heteroatom donors, such as nitrogen, oxygen, phosphorus, or sulfur-containing molecules. The strength of these interactions would correlate with the Lewis basicity of the donor and the Lewis acidity of the boryl groups. It is conceivable that the two boryl moieties could be bridged by a bidentate Lewis base, leading to the formation of macrocyclic or polymeric structures. The thermodynamics and kinetics of these binding events would be of fundamental interest but remain uninvestigated for this specific compound.
Emerging Research Frontiers and Future Prospects
Novel Synthetic Routes and Functionalization Strategies
The development of novel synthetic pathways to and from 1,4-Bis(dibromoboryl)benzene is a cornerstone of advancing its application. Historically, the synthesis of such compounds has been challenging due to the high reactivity and moisture sensitivity of the boron-halogen bonds. Recent efforts have focused on milder and more selective methods.
One promising approach involves the iridium-catalyzed C-H borylation of benzene (B151609) derivatives. While not yet reported specifically for the exhaustive dibromination to form this compound, theoretical studies on the iridium-catalyzed borylation of benzene with diboron (B99234) suggest that such direct C-H functionalization pathways are mechanistically feasible. researchgate.net These catalytic systems could offer a more atom-economical and direct route compared to traditional methods that often rely on harsher reagents.
Furthermore, functionalization strategies for related bis(boryl) compounds are being actively explored. For instance, C-halogenated 1,2-bis(dibromoboryl)benzenes have been identified as key intermediates in the synthesis of bromo-functionalized B-polycyclic aromatic hydrocarbons (PAHs). acs.org These halogenated derivatives can be further functionalized using cross-coupling reactions, such as the Negishi coupling, to introduce a variety of donor-acceptor moieties. acs.org This strategy allows for the fine-tuning of the electronic properties of the resulting materials.
Future research in this area is expected to focus on:
The development of robust catalytic systems for the direct and selective synthesis of this compound.
The exploration of post-functionalization reactions that leverage the reactivity of the B-Br bonds to introduce a wider range of functional groups.
The synthesis of unsymmetrical derivatives of this compound to create materials with unique electronic and optical properties.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic C-H Borylation | Direct functionalization of the benzene ring using transition metal catalysts. | Atom economy, milder reaction conditions, potentially higher selectivity. |
| Post-functionalization of Halogenated Precursors | Synthesis of halogenated bis(dibromoboryl)benzenes followed by cross-coupling reactions. | Access to a wide range of functionalized materials with tunable properties. |
Advanced Spectroscopic Probing of Reactivity
Understanding the reactivity of this compound is crucial for its effective utilization in materials synthesis. Advanced spectroscopic techniques, coupled with computational studies, are providing unprecedented insights into the electronic structure and reaction mechanisms of organoboron compounds.
While specific spectroscopic studies on this compound are not extensively reported, research on related boron-doped nanographenes and polycyclic aromatic hydrocarbons offers a glimpse into the methodologies that could be applied. For example, UV-Vis absorption and emission spectroscopy are essential for characterizing the optoelectronic properties of boron-containing materials. nih.govresearchgate.net These techniques can reveal how the incorporation of boron atoms influences the HOMO-LUMO gap and the photoluminescence quantum yield. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for characterizing the coordination environment of the boron atoms. Variable-temperature NMR studies can be employed to investigate dynamic processes, such as bond rotations and intermolecular interactions. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are becoming increasingly indispensable for complementing experimental data. DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties, as well as to elucidate reaction mechanisms. researchgate.netnih.gov For instance, computational studies have been used to investigate the electron donor-acceptor complexes formed during photoinduced borylation reactions, providing a deeper understanding of the reaction pathways. nih.gov
Future directions in the spectroscopic analysis of this compound and its derivatives will likely involve:
In-situ spectroscopic monitoring of reactions to gain real-time mechanistic insights.
The application of advanced techniques such as ultrafast transient absorption spectroscopy to probe excited-state dynamics.
A stronger integration of experimental and computational approaches for a comprehensive understanding of structure-property relationships.
| Spectroscopic Technique | Information Gained |
| UV-Vis Absorption/Emission | Electronic transitions, HOMO-LUMO gap, photoluminescence properties. |
| ¹¹B NMR Spectroscopy | Boron coordination environment, electronic structure around the boron center. |
| Variable-Temperature NMR | Dynamic processes, rotational barriers, intermolecular interactions. |
| Computational (DFT) | Molecular geometry, electronic structure, reaction mechanisms, predicted spectra. |
Rational Design of Boron-Containing Materials via this compound
A key advantage of using this compound as a building block is the potential for the rational design of boron-containing materials with specific functionalities. rsc.org The introduction of boron atoms into a π-conjugated system significantly alters its electronic properties, endowing the resulting materials with Lewis acidity and electron-accepting character. semanticscholar.org
One of the most promising applications of this compound is in the synthesis of boron-doped nanographenes and other polycyclic aromatic hydrocarbons (PAHs). semanticscholar.org These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boron doping can tune the HOMO-LUMO gap, which in turn affects the emission color and charge transport properties of the material. nih.govchimia.ch
The design principles for these materials involve controlling the extent and pattern of boron doping. For example, the replacement of C=C bonds with isoelectronic B-N units in graphene-like structures can open up a bandgap, making the material suitable for semiconductor applications. chimia.ch this compound provides a strategic entry point for creating defined patterns of boron atoms within a larger aromatic framework.
The Lewis acidic nature of the boron centers in materials derived from this compound can also be exploited for sensing applications. semanticscholar.org The interaction of the boron atoms with Lewis bases can lead to changes in the photophysical properties of the material, forming the basis for chemical sensors.
Future research in this area will likely focus on:
The synthesis of larger and more complex boron-doped PAHs with precisely controlled architectures.
The exploration of the relationship between the boron doping pattern and the material's electronic and optical properties.
The development of functional materials for specific applications in electronics, sensing, and catalysis.
Interdisciplinary Research with Boron-Doped Systems
The unique properties of boron-doped materials derived from precursors like this compound are fostering a growing field of interdisciplinary research. The applications of these materials extend beyond traditional chemistry into materials science, physics, and engineering. nih.gov
In materials science, there is significant interest in the development of novel organic semiconductors. digitellinc.com Boron-doped systems offer a tunable platform for creating materials with enhanced electron mobility and tailored bandgaps, which are crucial for the performance of electronic devices. researchgate.net
The intersection of organoboron chemistry with supramolecular chemistry is another exciting frontier. The Lewis acidic boron centers can participate in non-covalent interactions, enabling the self-assembly of complex, well-defined nanostructures. These self-assembled systems could find applications in areas such as drug delivery and molecular recognition.
Furthermore, the unique electronic properties of boron-doped nanostructures are being explored in the context of energy storage and conversion. For instance, theoretical studies have suggested that boron-doped graphene could be a promising material for hydrogen storage and as an electrode material in batteries. semanticscholar.org
The continued development of synthetic methods for precursors like this compound will be critical for advancing these interdisciplinary research efforts. As our ability to create complex boron-doped systems with atomic precision grows, so too will the range of their potential applications.
Q & A
Q. What are the common synthetic routes for 1,4-Bis(dibromoboryl)benzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves electrophilic borylation of 1,4-dibromobenzene derivatives. Key steps include:
- Substrate preparation : Use 1,4-dibromobenzene as a precursor.
- Borylation agents : Employ diboron reagents (e.g., B₂pin₂) with transition metal catalysts (e.g., Pd or Cu) under inert atmospheres .
- Optimization : Adjust temperature (80–120°C), solvent polarity (THF or DMF), and catalyst loading to enhance yield. Monitor reaction progress via TLC or GC-MS .
- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR (quartet near δ 30–40 ppm) confirms boron environments. NMR identifies aromatic proton splitting patterns .
- X-ray Diffraction : Resolve molecular geometry and bond lengths. Use SHELX-97 for structure refinement, accounting for potential disorder in boron-bromine moieties .
- IR Spectroscopy : Detect B-Br stretching vibrations (~600–700 cm⁻¹).
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts.
- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers .
- Storage : Keep in amber glass bottles under argon at –20°C to prevent hydrolysis.
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
- Data Validation : Check for twinning or disorder using PLATON or OLEX2. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G**) .
- Refinement Strategies : Apply SHELXL restraints for anisotropic displacement parameters of bromine atoms. Use high-resolution (<1.0 Å) datasets to reduce ambiguity .
- Example : A polymorph study of a related compound revealed β angles deviating by 2° between experimental and theoretical models, resolved via Hirshfeld surface analysis .
Q. How can nonlinear optical (NLO) properties of this compound be computationally predicted?
Methodological Answer:
- Theoretical Framework : Use MP2/6-31G or B3LYP/def2-TZVP to calculate hyperpolarizability (β) and dipole moments.
- Basis Sets : Include polarization (d, f orbitals) and diffuse functions for accurate electron density modeling .
- Validation : Compare with experimental UV-Vis spectra. For example, MP2 predicts β values within 10% error of experimental data for similar boronates .
Q. What mechanistic insights govern the photochemical reactivity of this compound?
Methodological Answer:
- Photolysis Setup : Irradiate in acetonitrile at 254 nm. Monitor radical intermediates via EPR spectroscopy .
- Pathway Analysis : Identify S-O/B-Br bond cleavage using HPLC-MS. For example, photolysis of 1,4-bis(sulfonyloxy)benzene generates aryl radicals, detected via spin-trapping agents .
- Acid Generation : Quantify HBr release via titration. Oxygen quenching experiments differentiate radical vs. ionic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
